16-Heptadecenoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

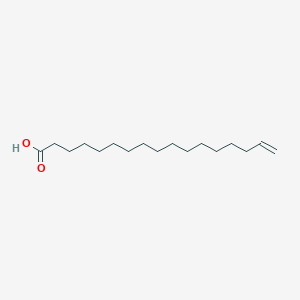

16-heptadecenoic acid is a long-chain fatty acid.

Wissenschaftliche Forschungsanwendungen

Antimicrobial and Antiprotozoal Activity

One of the most significant applications of 16-heptadecenoic acid is its potential antimicrobial properties. Research has demonstrated that derivatives of this fatty acid exhibit antileishmanial activity against Leishmania donovani, a parasite responsible for leishmaniasis. The compound was synthesized and tested for its ability to inhibit the DNA topoisomerase IB enzyme in Leishmania, revealing an IC50 value of 62.3 µM, indicating its potency in combating this disease .

Table 1: Antileishmanial Activity of this compound Derivatives

| Compound Name | IC50 (µM) | Target |

|---|---|---|

| (Z)-16-methyl-11-heptadecenoic acid | 165.5 ± 23.4 | Leishmania donovani |

| (Z)-16-methyl-11-heptadecenoic acid | 62.3 ± 0.7 | DNA topoisomerase IB |

Metabolic Tracer in Cardiovascular Studies

This compound has been utilized as a metabolic tracer in studies of fatty acid oxidation defects, particularly concerning heart function. Labeled with carbon-11, it serves as a tracer for positron emission tomography (PET) imaging to evaluate myocardial kinetics and identify defects in fatty acid metabolism. Studies have shown that its uptake and efflux patterns are comparable to those of palmitate, making it a valuable tool for cardiac research .

Table 2: Comparison of Fatty Acid Uptake in Cardiac Studies

| Fatty Acid | Uptake Method | Observations |

|---|---|---|

| 17-11C-Heptadecanoic Acid | PET Imaging | Similar washout to palmitate |

| 1-11C-Palmitate | PET Imaging | Standard for comparison |

Cosmetic Applications

In the cosmetic industry, fatty acids like this compound are incorporated into formulations due to their emollient properties and ability to enhance skin feel. They contribute to the stability and texture of creams and lotions, offering moisturizing benefits while ensuring product safety and efficacy . The formulation principles often involve optimizing the interaction between various ingredients to achieve desired sensory attributes.

Table 3: Cosmetic Formulation Properties

| Property | Effect of this compound |

|---|---|

| Emollience | Enhances skin hydration |

| Stability | Improves formulation shelf-life |

| Texture | Contributes to smooth application |

Nutritional Research

Emerging studies suggest that odd-chain fatty acids like heptadecenoic acid may play roles in human health, particularly regarding inflammation and metabolic disorders. Research indicates that odd-chain fatty acids can influence metabolic pathways and may have protective effects against chronic diseases . This opens avenues for further exploration into their dietary significance.

Table 4: Health Benefits Associated with Odd-Chain Fatty Acids

| Fatty Acid | Health Benefit |

|---|---|

| Heptadecenoic Acid | Potential anti-inflammatory effects |

| Pentadecanoic Acid | Attenuates dyslipidemia |

Case Studies and Future Directions

The synthesis and evaluation of this compound derivatives highlight its potential across various fields. For instance, ongoing research is focused on enhancing the yield and efficiency of synthetic pathways for these compounds to facilitate larger-scale studies on their biological activities.

Future studies may explore:

- The full spectrum of biological activities associated with heptadecenoic acid.

- Its potential role in dietary supplements aimed at improving metabolic health.

- Further development in cosmetic formulations that leverage its beneficial properties.

Eigenschaften

CAS-Nummer |

28453-34-1 |

|---|---|

Molekularformel |

C17H32O2 |

Molekulargewicht |

268.4 g/mol |

IUPAC-Name |

heptadec-16-enoic acid |

InChI |

InChI=1S/C17H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19/h2H,1,3-16H2,(H,18,19) |

InChI-Schlüssel |

KMWWFKLFHOTNEH-UHFFFAOYSA-N |

SMILES |

C=CCCCCCCCCCCCCCCC(=O)O |

Kanonische SMILES |

C=CCCCCCCCCCCCCCCC(=O)O |

Synonyme |

methylene hexadecanoic acid methylenehexadecanoic acid |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.